molecular formula C17H16O3 B1327844 Ethyl 4-(2-oxo-2-phenylethyl)benzoate CAS No. 898776-62-0

Ethyl 4-(2-oxo-2-phenylethyl)benzoate

Cat. No. B1327844
M. Wt: 268.31 g/mol
InChI Key: RXXWWYXETYKNGL-UHFFFAOYSA-N
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Description

Ethyl 4-(2-oxo-2-phenylethyl)benzoate is a chemical compound with the CAS Number: 898776-62-0 . It has a molecular weight of 268.31 . The IUPAC name for this compound is ethyl 4-(2-oxo-2-phenylethyl)benzoate .


Molecular Structure Analysis

The InChI code for Ethyl 4-(2-oxo-2-phenylethyl)benzoate is 1S/C17H16O3/c1-2-20-17(19)15-10-8-13(9-11-15)12-16(18)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 4-(2-oxo-2-phenylethyl)benzoate has a molecular weight of 268.31 g/mol . The compound has a complexity of 323 . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . The compound has a rotatable bond count of 6 . The topological polar surface area

Scientific Research Applications

Crystallography

  • Summary of the Application : Ethyl 4-(2-oxo-2-phenylethyl)benzoate has been used in the synthesis and crystal structure analysis of 2-(2-oxo-2-phenylethyl)-4H-chromen-4-one .
  • Methods of Application : The round-bottomed flask is charged with 2-hydroxyacetophenone, -4H-chromen-4-one, carbon disulfide, potassium carbonate and bromoethane and heated to 35 °C with efficient stirring. The reaction was monitored by thin layer chromatography (TLC, 254 nm). After the reaction was completed, the resulting mixture was cooled to room temperature, then poured into ice water and extracted with ethyl acetate, the combined organic layers were washed with anhydrous Na2SO4, and the solvent was removed under reduced pressure .
  • Results or Outcomes : The result of this process is the synthesis of 2-(2-oxo-2-phenylethyl)-4H-chromen-4-one .

Cosmetic, Flavor and Fragrance Agents

  • Summary of the Application : Ethyl 4-(2-oxo-2-phenylethyl)benzoate is used as a cosmetic, flavor, and fragrance agent .
  • Results or Outcomes : The outcomes in these applications would also vary, but the goal is generally to enhance the sensory experience of the end product, whether it be through improving the smell, taste, or feel of the product .

Chemical Synthesis

  • Summary of the Application : Ethyl 4-(2-oxo-2-phenylethyl)benzoate is used as a reagent in chemical synthesis .
  • Results or Outcomes : The outcomes in these applications would also vary, but the goal is generally to facilitate the synthesis of a desired chemical compound .

Chromatography and Mass Spectrometry

  • Summary of the Application : Ethyl 4-(2-oxo-2-phenylethyl)benzoate can be used in chromatography and mass spectrometry applications .
  • Results or Outcomes : The outcomes in these applications would be the successful separation, identification, and quantification of the components in a mixture (in the case of chromatography) or the determination of the molecular weight and structure of a compound (in the case of mass spectrometry) .

Pharmaceutical Research

  • Summary of the Application : Ethyl 4-(2-oxo-2-phenylethyl)benzoate can be used in pharmaceutical research .
  • Methods of Application : It could be used as a reagent or intermediate in the synthesis of various pharmaceutical compounds .
  • Results or Outcomes : The outcomes in these applications would be the successful synthesis of a desired pharmaceutical compound .

Material Science

  • Summary of the Application : Ethyl 4-(2-oxo-2-phenylethyl)benzoate can be used in material science research .
  • Methods of Application : It could be used in the synthesis of various materials, such as polymers or organic semiconductors .
  • Results or Outcomes : The outcomes in these applications would be the successful synthesis of a desired material .

properties

IUPAC Name

ethyl 4-phenacylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-2-20-17(19)15-10-8-13(9-11-15)12-16(18)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXWWYXETYKNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645680
Record name Ethyl 4-(2-oxo-2-phenylethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-oxo-2-phenylethyl)benzoate

CAS RN

898776-62-0
Record name Ethyl 4-(2-oxo-2-phenylethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Jaroschik, M Taillefer - 2021 - scholar.archive.org
A ligand and base free copper catalyzed synthetic methodology for the efficient α-arylation of aromatic ketones has been developed. The reaction of the ketone-derived silyl enol ethers …
Number of citations: 0 scholar.archive.org
J Templ, M Schnürch - The Journal of Organic Chemistry, 2022 - ACS Publications
We describe the use of phenyl trimethylammonium iodide (PhMe 3 NI) as an alternative methylating agent for introducing a CH 3 group in α-position to a carbonyl group. Compared to …
Number of citations: 5 pubs.acs.org
M Bouquin - 2022 - theses.hal.science
Le programme de recherche proposé s'inscrit dans le cadre général de la chimie durable. Plus spécifiquement, les objectifs de notre projet s'inscrivent dans le cadre de réactions d'…
Number of citations: 3 theses.hal.science

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